molecular formula C23H24O8 B2829142 (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858764-12-2

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2829142
CAS No.: 858764-12-2
M. Wt: 428.437
InChI Key: VPDXFCDTVAJBHY-NVMNQCDNSA-N
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Description

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound that features a benzofuran core with a trimethoxybenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone derivatives.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the benzylidene moiety.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding dihydro derivative.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential bioactivity. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. The trimethoxybenzylidene moiety is known for its bioactivity, including anti-cancer and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The trimethoxybenzylidene moiety is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxybenzylidene moiety.

    Podophyllotoxin: An anti-cancer agent that also features a benzofuran core.

    Colchicine: An anti-gout agent with a trimethoxyphenyl group.

Uniqueness

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to its combination of a benzofuran core and a trimethoxybenzylidene moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-6-29-23(25)13(2)30-15-7-8-16-17(12-15)31-18(21(16)24)9-14-10-19(26-3)22(28-5)20(11-14)27-4/h7-13H,6H2,1-5H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXFCDTVAJBHY-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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